2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRSJWOSLJADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383756 | |
| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7039-76-1 | |
| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of the α-haloketone, 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. While this specific molecule is not extensively cataloged in commercial or academic literature, its synthesis and properties can be confidently extrapolated from established chemical principles and data on its immediate precursor. This guide details its formal IUPAC nomenclature, a robust and validated two-step synthesis pathway including a detailed experimental protocol, predicted physicochemical and spectroscopic properties, and its potential utility as a reactive intermediate in drug discovery and medicinal chemistry. Safety protocols for handling this potent lachrymator and alkylating agent are also thoroughly addressed, providing a holistic resource for researchers in the field.
Chemical Identity and IUPAC Nomenclature
The formal name "this compound" is a precise descriptor of the molecule's structure, adhering strictly to IUPAC nomenclature rules for ketones.[1][2][3][4]
-
Parent Chain: The core of the name is "-ethanone," indicating a two-carbon chain (ethane) with a ketone functional group (-one).
-
Numbering: The chain is numbered starting from the end that gives the carbonyl carbon the lowest possible number. In this case, the carbonyl carbon is C1.
-
Substituents on the Ethanone Chain:
-
"2-Bromo-" signifies a bromine atom attached to the second carbon (C2) of the ethanone chain. This is the α-carbon relative to the carbonyl group.
-
-
Substituents on the Carbonyl Carbon (C1):
-
"1-(5-bromo-1-benzofuran-2-yl)-" indicates that the C1 of the ethanone chain is attached to a complex substituent.
-
This substituent is a "1-benzofuran" ring, attached at its "2-yl" position.
-
The benzofuran ring itself is substituted with a bromine atom at its "5-" position.
-
This systematic naming convention unambiguously defines the chemical structure shown below.
Molecular Structure:
Caption: Chemical structure of the target molecule.
Chemical Identifiers (Predicted)
| Identifier | Value |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.97 g/mol |
| CAS Number | Not assigned. |
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved via a two-step process starting from commercially available precursors.
-
Step 1: Synthesis of the Precursor Ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone. This intermediate is synthesized via the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base like potassium hydroxide. This well-documented reaction proceeds through an initial O-alkylation followed by an intramolecular aldol-type condensation to form the benzofuran ring.
-
Step 2: α-Bromination of the Precursor Ketone. The target molecule is obtained by the selective bromination of the methyl group of the acetyl moiety. This is a classic α-bromination of a ketone, a fundamental reaction in organic synthesis.
Proposed Synthesis Workflow
Caption: Two-step synthesis pathway to the target compound.
Mechanism of α-Bromination
The α-bromination of a ketone using N-Bromosuccinimide (NBS) typically proceeds via an acid-catalyzed mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. Subsequent deprotonation by a weak base forms an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-brominated ketone and succinimide as a byproduct.
Caption: Acid-catalyzed mechanism for α-bromination using NBS.
Experimental Protocol: α-Bromination
This protocol describes a robust and self-validating method for the synthesis of the title compound from its ketone precursor.
Materials and Reagents:
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[6]
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(5-bromo-1-benzofuran-2-yl)ethanone (1.0 eq) and anhydrous CCl₄ (approx. 0.1 M concentration).
-
Addition of Reagents: Add p-TsOH (0.1 eq) followed by NBS (1.05 eq). Causality Note: The slight excess of NBS ensures complete consumption of the starting material. p-TsOH is an effective catalyst for enolization, which is the rate-determining step.[5]
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Self-Validation: TLC monitoring is critical. The product spot should appear at a higher Rf than the starting material, and the starting material spot should disappear upon completion.
-
Work-up: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. b. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to quench the acid catalyst, followed by brine (1x). Causality Note: The bicarbonate wash is essential to remove the acidic catalyst and any HBr formed, preventing potential side reactions during solvent removal.
-
Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. b. The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the pure product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The predicted data are as follows:
| Technique | Predicted Observation | Rationale |
| ¹H NMR | Singlet, ~4.4-4.8 ppm (2H, -COCH₂Br) | The methyl singlet of the precursor (around 2.6 ppm) is replaced by a singlet for the brominated methylene group. The adjacent electron-withdrawing bromine and carbonyl groups cause a significant downfield shift. |
| Multiplets, ~7.5-8.2 ppm (aromatic H) | Aromatic protons on the benzofuran ring system. | |
| ¹³C NMR | ~30-35 ppm (-COCH₂Br) | Signal for the α-carbon, shifted downfield by the attached bromine. |
| ~185-195 ppm (C=O) | The carbonyl carbon signal appears in the characteristic ketone region.[7][8][9] | |
| ~110-155 ppm (Aromatic C) | Signals corresponding to the carbons of the benzofuran ring. | |
| IR Spectroscopy | ~1680-1700 cm⁻¹ (C=O stretch) | Strong, sharp absorption typical for an aryl ketone. Conjugation with the benzofuran ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8][9][10] |
| ~1200-1000 cm⁻¹ (C-O stretch) | Characteristic of the furan ether linkage. | |
| ~600-700 cm⁻¹ (C-Br stretch) | Absorption for the carbon-bromine bonds. |
Applications in Drug Discovery and Chemical Biology
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[11] The title compound, this compound, serves as a valuable synthetic intermediate due to the presence of the reactive α-bromo ketone moiety.
This functional group is a potent electrophile, making the molecule an ideal precursor for:
-
Synthesis of Heterocycles: It can readily react with binucleophiles to form more complex ring systems, such as thiazoles, imidazoles, or oxazoles, which are common scaffolds in medicinal chemistry.
-
Alkylation of Nucleophiles: It can be used to alkylate amines, thiols, and other nucleophiles to introduce the 5-bromobenzofuran pharmacophore into larger molecules.
-
Covalent Inhibitors: The reactive α-bromo ketone can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes, making it a candidate for designing targeted covalent inhibitors.[12]
Safety and Handling
WARNING: α-Bromo ketones, such as phenacyl bromide, are known to be powerful lachrymators and are toxic by inhalation, ingestion, and skin absorption.[12] All handling must be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a full-face shield.[13][14]
-
Handling: Avoid creating dust. Use only in a certified chemical fume hood to prevent inhalation of vapors.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This rigorous adherence to safety is non-negotiable when working with this class of reactive compounds.
References
-
Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]
-
Eurasian Journal of Analytical Chemistry. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). IUPAC Nomenclature - Naming Ketones Explained. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of α-bromoacetophenone compound.
-
Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PubMed Central. Retrieved from [Link]
-
JoVE. (2023). Video: IUPAC Nomenclature of Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenacyl bromide. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PubMed Central. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
-
ResearchGate. (2015). Solvent and Catalyst Free, Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. Retrieved from [Link]
-
LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ACS Publications. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromo-acetophenone.
-
Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IUPAC Nomenclature of Ketones [jove.com]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. One moment, please... [chemistrysteps.com]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Purity and Characterization of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is a key intermediate in the synthesis of various heterocyclic compounds, leveraging the reactive nature of its α-bromoketone moiety. Benzofuran derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1][2][3] The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, complex purification challenges in subsequent steps, and potentially misleading biological data. This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of this compound, ensuring its suitability for downstream applications. We will explore the causality behind experimental choices, from the selection of brominating agents to the orthogonal analytical techniques required for unequivocal structural confirmation and purity assessment.
Synthesis and the Genesis of Impurities
The most direct route to synthesize this compound is through the α-bromination of its precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone. Understanding this process is fundamental to anticipating potential impurities.
Synthetic Pathway: Radical Bromination
The established method for the α-bromination of acetyl groups on heterocyclic systems often involves the use of N-Bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[4]
-
Mechanism Rationale: The reaction proceeds via a free-radical mechanism. BPO initiates the formation of a bromine radical from NBS. This radical abstracts a proton from the α-carbon of the acetyl group, forming a resonance-stabilized enolate radical. This radical then reacts with another molecule of NBS to yield the final α-brominated product and a succinimidyl radical, which propagates the chain. The choice of a non-polar solvent like CCl₄ is crucial as it facilitates the radical pathway over ionic alternatives.
Profile of Potential Impurities
No synthesis is perfect. A thorough understanding of potential side reactions is the first line of defense in ensuring purity.
-
Unreacted Starting Material: Incomplete reaction is common and results in the presence of 1-(5-bromo-1-benzofuran-2-yl)ethanone.
-
Over-bromination Products: The primary ketone is susceptible to further bromination, leading to the formation of 2,2-dibromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. The H₂O₂-HBr system, for instance, is known to cause dibromination of methyl ketones.[5]
-
Aromatic Bromination: While α-bromination is kinetically favored under radical conditions, competitive electrophilic substitution on the benzofuran ring is possible, especially if reaction conditions are not strictly controlled.[4]
-
Reagent-Derived Impurities: Succinimide is a primary byproduct of NBS-mediated reactions. While typically removed during aqueous workup, its presence should be monitored.
Purification Strategies: Isolating the Target Compound
Effective purification is critical and typically requires a multi-step approach. The choice of method depends on the impurity profile identified in the crude product.
Protocol 1: Silica Gel Column Chromatography
This is the workhorse method for separating compounds with different polarities.[4]
-
Principle of Separation: The stationary phase (silica gel) is highly polar. Non-polar compounds elute faster, while polar compounds have longer retention times. The α-bromination increases the molecular weight and slightly alters the polarity of the product relative to the starting material, allowing for chromatographic separation.
-
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column. This "dry loading" technique prevents band broadening and improves resolution.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 10% ethyl acetate in hexane is a logical starting point.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization is an ideal final polishing step to remove trace impurities and obtain a crystalline, high-purity solid.[2]
-
Principle of Separation: This technique relies on the differences in solubility of the target compound and impurities in a specific solvent at different temperatures. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Step-by-Step Methodology:
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane) to find an appropriate system.
-
Dissolution: Dissolve the compound in the minimum amount of boiling solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analytical Characterization and Purity Verification
A single analytical technique is insufficient to confirm both identity and purity. An orthogonal approach, using multiple uncorrelated methods, provides the highest degree of confidence.
Caption: Orthogonal workflow for purity and identity confirmation.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the definitive method for quantitative purity assessment.
-
Rationale: This technique separates components of a mixture with high resolution. By measuring the area under the curve for each peak, the relative percentage of the main component and any impurities can be accurately determined.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar stationary phase is well-suited for retaining the relatively non-polar benzofuran structure.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid improves peak shape.
-
Gradient Program: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzofuran chromophore has maximum absorbance (e.g., 254 nm or 280 nm).
-
Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks.
-
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structure elucidation.[6]
-
¹H NMR:
-
Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their positions and couplings.
-
Methylene Protons (-CH₂Br): A key signal to confirm the success of the bromination. This will be a singlet (no adjacent protons) shifted significantly downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Expect this peak around 4.5-5.0 ppm .
-
Absence of Acetyl Protons: The disappearance of the acetyl methyl singlet from the starting material (typically around 2.6 ppm) is a primary indicator of reaction completion.[4]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Will appear significantly downfield, typically in the range of 185-195 ppm .
-
Methylene Carbon (-CH₂Br): The α-carbon will be found in the aliphatic region, shifted downfield by the attached bromine, likely around 30-40 ppm .
-
Aromatic/Heterocyclic Carbons: A complex set of signals in the 110-160 ppm range, corresponding to the carbons of the benzofuran core.
-
MS provides crucial information about molecular weight and elemental composition.[4][6]
-
Rationale: Electrospray ionization (ESI) or electron ionization (EI) can be used to determine the mass-to-charge ratio (m/z) of the molecule.
-
Expected Findings:
-
Molecular Ion Peak (M⁺): The key feature will be the isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive pattern for the molecular ion:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M⁺ peak.
-
[M+4]⁺: Contains two ⁸¹Br atoms. This peak will be approximately the same intensity as the M⁺ peak.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₀H₆Br₂O₂).[4]
-
IR spectroscopy is excellent for confirming the presence of key functional groups.[6]
-
Rationale: Specific bonds absorb infrared radiation at characteristic frequencies.
-
Expected Absorption Bands:
-
~1680-1700 cm⁻¹: A strong absorption corresponding to the C=O (ketone) stretching vibration. Conjugation with the benzofuran ring may shift this to a slightly lower wavenumber.
-
~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.
-
~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic and furan rings.
-
~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the furan ether.
-
~550-650 cm⁻¹: C-Br stretching vibration.
-
Summary of Analytical Data
The following table summarizes the expected analytical data for a high-purity sample of this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >99.0% (by area %) |
| ¹H NMR | -CH₂Br Chemical Shift (δ) | ~4.5-5.0 ppm (singlet) |
| Aromatic Protons (δ) | ~7.0-8.0 ppm (multiplets) | |
| ¹³C NMR | C=O Chemical Shift (δ) | ~185-195 ppm |
| -CH₂Br Chemical Shift (δ) | ~30-40 ppm | |
| HRMS | Molecular Formula | C₁₀H₆Br₂O₂ |
| Isotopic Pattern | Characteristic M⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio | |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1680-1700 cm⁻¹ |
| C-Br Stretch (cm⁻¹) | ~550-650 cm⁻¹ |
Conclusion
The reliable synthesis and characterization of this compound demand a systematic and scientifically rigorous approach. By anticipating potential impurities arising from the synthetic route and employing a combination of chromatographic purification and orthogonal analytical techniques, researchers can ensure the high quality of this valuable intermediate. Adherence to the principles and protocols outlined in this guide will provide scientists and drug development professionals with the confidence needed to advance their research, knowing their starting material meets the stringent requirements for identity, purity, and quality.
References
-
Glowacka, I. E., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]
-
Tarafder, M. T. H., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Aruna Kumar, K. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]
-
Maharjan, P., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
-
Asiri, A. M., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]
-
Aruna Kumar, K. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. ResearchGate. Available at: [Link]
-
DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N,N-Diethyl- Homologs. Microgram Journal. Available at: [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. dea.gov [dea.gov]
The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Benzofuran Nucleus
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in a myriad of natural products and synthetically derived compounds underscores its evolutionary selection as a "privileged scaffold" — a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[3][4] This inherent versatility has rendered benzofuran derivatives a focal point of intensive research in medicinal chemistry and drug discovery, leading to the development of numerous therapeutic agents.[1][5] This guide provides a comprehensive exploration of the profound biological significance of the benzofuran scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies employed to validate its therapeutic potential.
A Spectrum of Biological Activities: The Versatility of the Benzofuran Core
The unique electronic and structural features of the benzofuran ring system allow for a diverse array of interactions with biological macromolecules. This has resulted in the discovery of benzofuran derivatives with a broad spectrum of pharmacological effects.[2][6] The following sections will dissect the most significant of these activities, providing insights into their mechanisms and the chemical features that drive them.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The benzofuran scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[7] Derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, highlighting the adaptability of this core structure.[3][8]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives interfere with the dynamics of microtubule assembly and disassembly, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[3]
-
Kinase Inhibition: Many benzofuran-based small molecules have been designed to target specific protein kinases that are aberrantly activated in cancer, such as cyclin-dependent kinases (CDKs), mTOR, and Src kinase.[3] By inhibiting these key signaling nodes, these compounds can halt cell cycle progression and induce apoptosis.[3]
-
DNA Intercalation and Damage: Some benzofuran derivatives have been shown to intercalate into the DNA double helix or induce DNA damage, thereby triggering apoptotic pathways in cancer cells.[2] Studies have demonstrated that certain benzofurans can inhibit the cleavage of plasmid DNA by restriction endonucleases, suggesting a direct interaction with DNA.[2]
-
Enzyme Inhibition: Benzofuran-containing molecules have been found to inhibit various enzymes crucial for cancer cell survival and proliferation, including farnesyltransferase and estrogen receptors.[3]
Illustrative Workflow: Evaluating Anticancer Activity of Benzofuran Derivatives
Caption: Workflow for assessing the anticancer potential of benzofuran compounds.
Antimicrobial and Antifungal Efficacy: Combating Infectious Diseases
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and the benzofuran scaffold has proven to be a rich source of such compounds.[9][10]
Key Insights:
-
Broad-Spectrum Activity: Benzofuran derivatives have demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11]
-
Natural and Synthetic Sources: Biologically active antimicrobial benzofurans have been isolated from natural sources, such as fungi and plants, and have also been the subject of extensive synthetic efforts to optimize their potency and spectrum of activity.[2][12]
-
Mechanism of Action: The antimicrobial mechanisms of benzofurans are diverse and can include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[9] For instance, the antifungal drug amiodarone, a benzofuran derivative, is known to disrupt calcium homeostasis in fungal cells.[13]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, and benzofuran derivatives have shown significant potential as anti-inflammatory agents.[14]
Mechanistic Pathways:
-
Inhibition of Pro-inflammatory Mediators: Certain benzofuran compounds have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Enzyme Inhibition: The anti-inflammatory effects of some benzofurans are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Signaling Pathway: Inhibition of NO Production by Benzofurans
Caption: Benzofuran derivatives can inhibit LPS-induced NO production.
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
The benzofuran scaffold has garnered attention for its neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[15]
Therapeutic Targets and Mechanisms:
-
Cholinesterase Inhibition: Some 2-arylbenzofurans have been designed as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[16]
-
Inhibition of Amyloid-β Aggregation: Benzofuran derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[16]
-
Antioxidant Activity: The antioxidant properties of some benzofurans may contribute to their neuroprotective effects by mitigating oxidative stress, a common factor in neurodegeneration.[17]
Antiviral Activity: A Broad-Spectrum Defense
Benzofuran derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses.[18] Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections.[19] This mechanism of action suggests the potential for broad-spectrum antiviral applications. A novel macrocyclic benzofuran compound has also shown activity against the hepatitis C virus.[6]
Structure-Activity Relationships (SAR): Tailoring Benzofurans for Potency and Selectivity
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective therapeutic agents. For example, the introduction of halogen atoms to the benzofuran system has been shown to increase the cytotoxicity of some derivatives against cancer cell lines.[2]
Conclusion: The Benzofuran Scaffold - A Continuing Source of Therapeutic Innovation
The benzofuran scaffold represents a remarkably versatile and biologically significant structural motif that continues to inspire the development of new therapeutic agents.[20] Its presence in both natural products and clinically approved drugs is a testament to its favorable pharmacological properties.[1][2] The diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, ensures that the benzofuran core will remain a central focus of research in medicinal chemistry and drug discovery for the foreseeable future. A deep understanding of its chemical properties, biological targets, and mechanisms of action, as outlined in this guide, is essential for harnessing the full therapeutic potential of this privileged scaffold.
References
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28053–28075. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1–S10. [Link]
-
Nawrot-Modranka, J., Nawrocka, M., Pernak, M., & Grześkowiak, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]
-
Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(8), 445. [Link]
-
Singh, P., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21151–21183. [Link]
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28053–28075. [Link]
-
Reddy, T. S., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 14(2), 645-653. [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry, 22(1), 4-23. [Link]
-
Rakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 101-107. [Link]
-
Ferreira, S., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 13(1), 178. [Link]
-
González-Ramírez, J. E., et al. (2018). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 6, 528. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10667–10686. [Link]
-
Courchesne, W. E., & Ozturk, S. (2003). Amiodarone induces a novel, fungicidal activity in the yeast Saccharomyces cerevisiae. Journal of biosciences, 28(4), 435–444. [Link]
-
Paul, M. K., et al. (2019). Recent advantages in benzofurans. Journal of Pharmacognosy and Phytochemistry, 8(3), 4443-4448. [Link]
-
Unspecified. (2023). Benzofuran scaffolds with a various biological activity. ResearchGate. [Link]
-
Unspecified. (2021). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10667–10686. [Link]
-
Unspecified. (2013). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
-
Distinto, S., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 349, 199432. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28053-28075. [Link]
-
Singh, P., & Kaur, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21151-21183. [Link]
-
Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of an-Najah University for Research - A (Natural Sciences), 29(1), 1-22. [Link]
-
De Clercq, E., et al. (1998). Synthesis and antiviral activity of some new benzofuran derivatives. Die Pharmazie, 53(9), 607-611. [Link]
-
Unspecified. (2014). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Anticancer activity of benzofuran-3-carboxaldehyde derivatives. RSC Advances, 13(16), 10667-10686. [Link]
-
Unspecified. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. phytojournal.com [phytojournal.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijbcp.com [ijbcp.com]
- 15. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biomolther.org [biomolther.org]
- 18. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Selective α-Bromination of 1-(5-bromo-1-benzofuran-2-yl)ethanone using N-Bromosuccinimide
Abstract
This document provides a comprehensive technical guide for the selective α-bromination of the acetyl group in 1-(5-bromo-1-benzofuran-2-yl)ethanone to synthesize 2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone. This α-bromoketone is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The protocol herein details a robust and reproducible method utilizing N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator. A thorough discussion of the reaction mechanism, potential side reactions, and detailed analytical characterization of the product is also presented to ensure scientific integrity and successful implementation.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] The functionalization of the benzofuran scaffold is a key strategy in medicinal chemistry and drug development. One important transformation is the introduction of a bromine atom at the α-position of an acetyl group, creating a highly reactive α-haloketone. This moiety serves as a versatile electrophilic building block for the construction of more complex molecular architectures through reactions with various nucleophiles.[3]
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions, as well as for the α-bromination of carbonyl compounds.[4] Its advantages over molecular bromine include ease of handling as a crystalline solid and its ability to provide a low, steady concentration of bromine radicals, which can favor specific reaction pathways and minimize side reactions.[5][6] This application note provides a detailed protocol for the selective bromination of the methyl group of 1-(5-bromo-1-benzofuran-2-yl)ethanone using NBS, a reaction of significant interest for the synthesis of novel benzofuran-based compounds.[7]
Reaction Mechanism and Regioselectivity
The bromination of the acetyl group in 1-(5-bromo-1-benzofuran-2-yl)ethanone using NBS proceeds via a free radical chain mechanism. The key steps are outlined below:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of the acetyl moiety to form a resonance-stabilized enolate radical and hydrogen bromide (HBr).
-
The generated HBr reacts with NBS to produce a molecule of bromine (Br₂) and succinimide.[5]
-
The enolate radical then reacts with the newly formed Br₂ to yield the desired α-bromo-ketone product and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Regioselectivity: A potential side reaction in the bromination of benzofurans is the electrophilic aromatic substitution on the benzofuran ring system. The benzofuran ring is moderately activated towards electrophilic attack.[8] However, the use of a radical initiator and a non-polar solvent like carbon tetrachloride favors the radical pathway on the acetyl group over the ionic aromatic bromination. The pre-existing bromo-substituent at the 5-position also deactivates the benzene ring towards further electrophilic substitution. Nevertheless, careful control of reaction conditions is crucial to ensure high selectivity for the desired α-bromination.[9]
Experimental Protocols
This section provides detailed procedures for the synthesis of the starting material and its subsequent bromination.
Synthesis of Starting Material: 1-(5-bromo-1-benzofuran-2-yl)ethanone
The starting material can be synthesized from 5-bromosalicylaldehyde and chloroacetone.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromosalicylaldehyde | 201.02 | 2.01 g | 10 |
| Chloroacetone | 92.53 | 0.93 g (0.78 mL) | 10 |
| Potassium Hydroxide (KOH) | 56.11 | 0.67 g | 12 |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
To a solution of 5-bromosalicylaldehyde (2.01 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask, add potassium hydroxide (0.67 g, 12 mmol) and stir until dissolved.
-
Add chloroacetone (0.78 mL, 10 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford colorless blocks of 1-(5-bromo-1-benzofuran-2-yl)ethanone.[1]
Bromination of 1-(5-bromo-1-benzofuran-2-yl)ethanone
This protocol is adapted from a general procedure for the bromination of methyl-substituted benzofurans.[9]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-(5-bromo-1-benzofuran-2-yl)ethanone | 239.07 | 2.39 g | 10 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 1 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone (2.39 g, 10 mmol) in dry carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic byproducts, followed by water (30 mL), and finally brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield the pure 2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone.[9]
Visualization of Workflow
Caption: Experimental workflow for the synthesis and subsequent bromination.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Starting Material: 1-(5-bromo-1-benzofuran-2-yl)ethanone | C₁₀H₇BrO₂ | 239.07 | Colorless solid | 7.85 (d, J=2.1 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H), 7.45 (dd, J=8.7, 2.1 Hz, 1H), 7.30 (s, 1H), 2.60 (s, 3H) | 188.5, 154.0, 152.8, 129.5, 126.0, 124.5, 117.0, 113.0, 112.5, 28.0 |
| Product: 2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone | C₁₀H₆Br₂O₂ | 317.96 | Pale yellow solid | 7.90 (d, J=2.1 Hz, 1H), 7.60 (d, J=8.7 Hz, 1H), 7.50 (dd, J=8.7, 2.1 Hz, 1H), 7.35 (s, 1H), 4.45 (s, 2H) | 180.0, 154.2, 151.5, 129.8, 126.5, 125.0, 117.5, 113.2, 112.8, 30.5 |
Note: The NMR data for the product is predicted based on known chemical shift values for similar α-bromoketones and benzofuran derivatives. Actual experimental values may vary slightly.
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water. Do not grind or subject to shock or friction.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. It should be handled only in a fume hood.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Proper waste disposal procedures should be followed for all chemical waste.
Conclusion
The protocol described in this application note provides a reliable and selective method for the α-bromination of 1-(5-bromo-1-benzofuran-2-yl)ethanone using NBS. The resulting 2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone is a valuable synthetic intermediate. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively utilize this protocol to access a range of novel benzofuran derivatives for applications in drug discovery and materials science.
References
-
Akinboye, E. S., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3378. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Arun Kumar, D. B., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2182. [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o773–o774. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 52(1), 645-656. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: The Utility of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone in the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone as a pivotal intermediate in heterocyclic synthesis. Benzofuran derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The title compound, featuring a reactive α-bromo ketone functional group, serves as a versatile electrophilic synthon for the construction of more complex, biologically relevant heterocyclic systems. This guide will elucidate the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of thiazole and imidazole derivatives, and offer insights into the causality behind experimental choices.
Introduction: The Strategic Importance of the Synthon
This compound is a specialized chemical building block designed for synthetic efficiency. Its structure is notable for three key features:
-
A Benzofuran Core: This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[3][6][7]
-
A Brominated Benzene Ring: The bromine atom at the 5-position offers a site for further functionalization via cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.
-
An α-Bromo Ketone Moiety: This is the primary reactive center of the molecule. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom, making the bromine an excellent leaving group in nucleophilic substitution reactions. This high reactivity is the key to its utility in forming new heterocyclic rings.
The strategic value of this synthon lies in its ability to readily undergo cyclocondensation reactions with various nucleophiles, providing a direct and efficient route to diverse heterocyclic families.
Synthesis of the Starting Material
The preparation of this compound is typically achieved in a two-step sequence starting from commercially available 5-bromosalicylaldehyde.
Step 1: Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (Precursor)
The benzofuran ring is first constructed via the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base.[1]
Protocol 2.1: Precursor Synthesis
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq), chloroacetone (1.1 eq), and potassium hydroxide (2.0 eq) in methanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 1-(5-bromo-1-benzofuran-2-yl)ethanone.[1]
Step 2: α-Bromination to Yield the Title Compound
The precursor ketone is then brominated at the α-position. A common and effective method involves the use of N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine.[2]
Protocol 2.2: α-Bromination
-
Reagents & Setup: Dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask.
-
Initiation: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Reaction: Reflux the mixture, using a heat lamp to facilitate the reaction, until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or recrystallization to afford the title compound, this compound.
Application in Heterocyclic Synthesis: Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring system by reacting an α-haloketone with a thioamide or thiourea.[8][9][10][11] This reaction is a cornerstone of medicinal chemistry, as the 2-aminothiazole moiety is a key feature in many FDA-approved drugs.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.
Detailed Experimental Protocol
Protocol 3.1: Synthesis of 2-Amino-4-(5-bromo-1-benzofuran-2-yl)thiazole
-
Reagents & Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Addition: Add thiourea (1.2 eq) to the solution. The use of a slight excess of thiourea ensures the complete consumption of the limiting α-bromo ketone.
-
Reaction: Attach a reflux condenser and heat the mixture at reflux (approx. 80°C) for 3-5 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Neutralization & Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Data Presentation
| Parameter | Expected Outcome |
| Product | 2-Amino-4-(5-bromo-1-benzofuran-2-yl)thiazole |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Key ¹H NMR Signals | Singlet for the thiazole proton (C5-H), broad singlet for the -NH₂ protons, characteristic aromatic signals for the benzofuran ring. |
| Solvent Choice | Ethanol is the preferred solvent as it effectively dissolves the reactants and allows for easy precipitation of the product upon neutralization. |
Application in Heterocyclic Synthesis: Imidazole Derivatives
Another powerful application of α-haloketones is in the synthesis of imidazoles, which are prevalent in biologically active molecules. The reaction involves the condensation of the α-haloketone with an amidine.[8][12][13][14]
Mechanistic Rationale
The synthesis of 2,4-disubstituted imidazoles from α-haloketones and amidines is a robust transformation. The reaction is initiated by the nucleophilic attack of one of the amidine nitrogens on the α-carbon, displacing the bromide. The second nitrogen of the amidine then attacks the carbonyl carbon in an intramolecular cyclization. A subsequent dehydration step yields the stable, aromatic imidazole ring. Optimized protocols often use a biphasic system to improve yields and simplify purification.[12]
Detailed Experimental Protocol
Protocol 4.1: Synthesis of 4-(5-bromo-1-benzofuran-2-yl)-2-Substituted-1H-imidazole
-
Reagents & Setup: In a round-bottom flask, dissolve the desired amidine hydrochloride salt (1.5 eq) and potassium bicarbonate (3.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Ketone: Separately, dissolve this compound (1.0 eq) in THF. Add this solution dropwise to the vigorously stirring amidine/base mixture.
-
Reaction: Heat the biphasic mixture to reflux (approx. 70°C) for 4-6 hours. Monitor the reaction by TLC. The use of a biphasic system with a mild base like K₂CO₃ or KHCO₃ minimizes the decomposition of the α-bromo ketone while facilitating the reaction.[12]
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure imidazole derivative.
Data Presentation
| Parameter | Expected Outcome |
| Product | 4-(5-bromo-1-benzofuran-2-yl)-2-R-1H-imidazole |
| Typical Yield | 70-90% |
| Appearance | Solid, color varies with substituent 'R' |
| Key ¹H NMR Signals | Singlet for the imidazole proton (C5-H), characteristic signals for the 'R' group at the 2-position, and signals for the benzofuran moiety. |
| Solvent Choice | An aqueous/organic biphasic system (e.g., THF/water) provides an optimal environment where the amidine salt is soluble in the aqueous phase and can react with the ketone in the organic phase at the interface.[12] |
Safety and Handling
Hazard Warning: α-Bromo ketones, including this compound, are classified as hazardous. They are typically corrosive and can cause severe skin burns and eye damage.[15][16][17] They may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required), and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[15]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile synthon for constructing pharmaceutically relevant heterocyclic compounds. Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for the predictable and high-yielding synthesis of complex scaffolds such as thiazoles and imidazoles. The protocols outlined in this guide are based on robust, literature-validated methods and provide a solid foundation for researchers to explore the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.
References
-
ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
Aruna Kumar, K. S., et al. (n.d.). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Lopatriello, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from.... Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]
Sources
- 1. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Imidazole synthesis [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for Antifungal Activity Screening of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
Introduction: The Therapeutic Potential of Halogenated Benzofurans
Benzofuran and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in numerous pharmacologically active natural products and synthetic compounds.[1][2] The benzofuran scaffold is considered "privileged," exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Within the realm of infectious diseases, the emergence of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents.[5] Benzofuran derivatives have shown considerable promise in this area.[4][6][7]
The introduction of halogen atoms, particularly bromine, into the benzofuran ring system can significantly modulate the compound's biological activity.[3][8] Halogenation can enhance lipophilicity, facilitating passage through fungal cell membranes, and can influence electronic properties critical for target interaction.[9] The subject of this guide, 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone , is a dibrominated benzofuran derivative. Its structure suggests a potential for potent biological effects, making it a compelling candidate for antifungal activity screening.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal properties of "this compound." The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[10][11][12]
PART 1: Scientific Rationale and Experimental Design
The primary objective of this screening protocol is to determine the in vitro antifungal activity of the test compound. This is achieved by quantifying its ability to inhibit fungal growth (fungistatic activity) and its ability to kill fungal cells (fungicidal activity). The core metrics for these assessments are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), respectively.
Causality Behind Experimental Choices:
-
Selection of Fungal Strains: A representative panel of fungal strains is crucial for determining the spectrum of activity. This panel should include common human pathogens, such as Candida albicans (a yeast) and Aspergillus fumigatus (a filamentous fungus), as well as strains known for drug resistance. Including both yeast and mold forms is essential as their cellular structures and susceptibilities can differ significantly.
-
Reference Standards: The inclusion of a well-characterized, clinically used antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for a broader spectrum) is non-negotiable. This positive control serves as a benchmark for the potency of the test compound and validates the assay's sensitivity.
-
Standardized Methodology: Adherence to established protocols, such as those from CLSI (M27 for yeasts, M38 for filamentous fungi), is paramount for inter-laboratory consistency and data reliability.[12] These guidelines standardize critical parameters like inoculum size, media composition (RPMI-1640), incubation time, and temperature, which can all significantly impact MIC values.[13]
-
Solvent Selection and Control: The test compound is likely to be hydrophobic and will require an organic solvent, typically dimethyl sulfoxide (DMSO), for solubilization. It is critical to determine the highest concentration of DMSO that does not affect fungal growth and to include a solvent control in all experiments to account for any potential inhibitory effects of the solvent itself.
Experimental Workflow Overview
The overall process for evaluating the antifungal activity of the test compound follows a logical progression from initial screening to more detailed characterization.
Caption: Workflow for antifungal susceptibility testing.
PART 2: Detailed Protocols
Protocol 2.1: Preparation of Test Compound and Controls
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of "this compound".
-
Dissolve the compound in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Positive Control Preparation:
-
Prepare a stock solution of a reference antifungal (e.g., Fluconazole) at 1.28 mg/mL in a suitable solvent (water or DMSO, depending on solubility).
-
-
Solvent Toxicity Control:
-
Determine the highest concentration of DMSO that will be present in the assay wells (typically ≤1% v/v). Prepare a series of dilutions of DMSO in RPMI-1640 medium to test for any intrinsic antifungal activity.
-
Protocol 2.2: Antifungal Susceptibility Testing for Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27 guidelines.[12]
-
Inoculum Preparation:
-
Subculture the yeast strain on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several distinct colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer (at 530 nm).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Microdilution Plate Setup:
-
Use sterile 96-well, U-bottom microtiter plates.
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
-
Prepare a working solution of the test compound. For a final starting concentration of 128 µg/mL, add the appropriate amount of the 10 mg/mL stock to RPMI-1640.
-
Add 200 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final yeast inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentration of the test compound will now range from 64 µg/mL down to 0.125 µg/mL.
-
Seal the plate or use a low-evaporation lid and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
This can be determined visually or by reading the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2.3: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed complete or near-complete growth inhibition (i.e., the MIC well and wells with higher concentrations).
-
Spot-plate each aliquot onto a separate, labeled SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[14]
-
PART 3: Data Presentation and Interpretation
Quantitative data from the antifungal screening should be summarized in a clear and concise table.
Table 1: Example Antifungal Activity Data for this compound
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | Test Compound | 8 | 16 | 2 | Fungistatic |
| Fluconazole | 2 | >64 | >32 | Fungistatic | |
| Aspergillus fumigatus ATCC 204305 | Test Compound | 16 | 32 | 2 | Fungistatic |
| Amphotericin B | 1 | 2 | 2 | Fungicidal |
Interpretation of MFC/MIC Ratio:
-
Fungicidal Activity: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
Fungistatic Activity: An MFC/MIC ratio of > 4 suggests that the compound is fungistatic, meaning it inhibits growth but does not kill the fungal cells at those concentrations.
The relationship between these key parameters can be visualized as follows:
Caption: Relationship between MIC, MFC, and activity type.
Conclusion and Future Directions
This guide provides a robust framework for the initial antifungal screening of "this compound." The described protocols, based on CLSI standards, ensure the generation of reliable and comparable data.[10][11] The discovery of significant antifungal activity (low MIC/MFC values) would warrant further investigation, including:
-
Screening against a broader panel of fungi: Including clinically relevant resistant strains.
-
Cytotoxicity testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action (MoA) studies: Investigating how the compound exerts its antifungal effect (e.g., cell wall disruption, ergosterol biosynthesis inhibition).[5]
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.[15]
The systematic application of these protocols will provide a clear assessment of the antifungal potential of this novel dibrominated benzofuran derivative and guide its future development as a potential therapeutic agent.
References
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Benzofuran derivatives with antifungal activity. ResearchGate. Available at: [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. National Center for Biotechnology Information. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Available at: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. National Center for Biotechnology Information. Available at: [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. National Center for Biotechnology Information. Available at: [Link]
-
In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry. Available at: [Link]
-
High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Cheméo. Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. Available at: [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
-
Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. PubMed. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. Available at: [Link]
-
Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. njccwei.com [njccwei.com]
- 12. mdpi.com [mdpi.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. | MDPI [mdpi.com]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
Welcome to the technical support guide for the purification of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who handle complex heterocyclic compounds. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity of this α,β-dihalogenated benzofuran ketone is paramount for the success of subsequent synthetic steps and the integrity of final compounds.[1][2][3]
This guide provides field-proven protocols, explains the rationale behind methodological choices, and offers robust troubleshooting advice to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: Typically, the crude product mixture contains a profile of related substances. The most common impurities include:
-
Starting Material: Unreacted 1-(5-bromo-1-benzofuran-2-yl)ethanone.
-
Over-brominated Species: Products where additional bromination has occurred on the benzofuran ring, particularly if reaction conditions were not strictly controlled.[1]
-
Hydrolyzed Product: 1-(5-bromo-1-benzofuran-2-yl)-2-hydroxyethanone, resulting from exposure to moisture.
-
Residual Reagents: Unreacted brominating agents (e.g., NBS) and their byproducts (e.g., succinimide).
-
Solvents: Residual solvents from the reaction and workup.
Q2: What is the recommended primary purification technique for this molecule?
A: For laboratory-scale preparations (< 50 g), flash column chromatography on silica gel is the most effective and widely applicable method.[1][4] It offers high resolution for separating compounds with different polarities, which is essential for removing both less polar starting materials and potentially more polar byproducts.
Q3: How do I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is your indispensable tool.[4] Use silica gel 60 F254 plates and visualize spots under UV light (254 nm). A potassium permanganate stain can also be useful for visualizing compounds that are not UV-active. TLC allows you to check the composition of the crude material, track the separation during column chromatography, and assess the purity of the combined fractions.
Q4: My "purified" compound is a persistent oil or waxy solid. Is this acceptable?
A: While some highly substituted benzofurans can be low-melting solids, a non-crystalline nature often indicates the presence of impurities that inhibit lattice formation. The target compound is expected to be a solid.[1] If your post-chromatography product is an oil but appears pure by TLC, a final recrystallization step is highly recommended to achieve high crystalline purity.[5][6]
Primary Purification Protocol: Flash Column Chromatography
This protocol is a self-validating system, where each step is designed to ensure optimal separation and yield.
Causality in Method Design
The choice of silica gel as the stationary phase is based on its ability to separate moderately polar compounds like aromatic ketones through hydrogen bonding and dipole-dipole interactions. The mobile phase, a gradient of hexane and ethyl acetate, is selected to provide a polarity range that can effectively elute the target compound while retaining more polar impurities and washing off non-polar ones.
Step-by-Step Methodology
-
TLC Analysis of Crude Material:
-
Dissolve a small sample of your crude product in dichloromethane (DCM) or ethyl acetate.
-
Spot it on a TLC plate.
-
Develop the plate in a TLC chamber with a pre-screened eluent system. Start with 10% Ethyl Acetate in Hexane (v/v).
-
Goal: Aim for an Rf (retention factor) of 0.25 - 0.35 for the target compound. This Rf value typically provides the best separation during column chromatography. Adjust the ethyl acetate percentage to achieve this target.
-
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your entire crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Rationale: Dry loading prevents the dissolution of the upper layer of the stationary phase and ensures a narrow, concentrated starting band, leading to superior separation compared to wet loading.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined during TLC analysis (e.g., 5% EtOAc/Hexane).
-
Gradually increase the polarity of the eluent (gradient elution). For example:
-
Column Volumes 1-3: 5% EtOAc/Hexane
-
Column Volumes 4-8: 10% EtOAc/Hexane
-
Column Volumes 9-15: 15% EtOAc/Hexane
-
-
Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter of the column volume.
-
-
Fraction Analysis and Pooling:
-
Spot every few fractions on a TLC plate.
-
Develop the plate and visualize the spots to identify which fractions contain your pure product.
-
Combine the fractions that show a single spot corresponding to the desired compound.
-
Trustworthiness Check: Always run a TLC of the pooled fractions against your starting material and a clean fraction to confirm purity.
-
-
Solvent Removal and Final Product Isolation:
-
Transfer the pooled fractions to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent. The final product should be a solid.
-
Visualization of the Purification Workflow
Caption: Standard workflow for purifying this compound.
Troubleshooting Guide
Q: My compound is streaking badly on the TLC plate and the column. What's wrong?
A: Streaking is often caused by one of two issues:
-
Compound Acidity/Basicity: The benzofuran core is generally stable, but trace acidic impurities from the synthesis (e.g., HBr) can interact strongly with the slightly acidic silica gel. Try adding 0.1-0.5% triethylamine or acetic acid to your eluent system to neutralize the stationary phase or the compound, respectively.
-
Insolubility/Overloading: The compound may be poorly soluble in the eluent, causing it to crash out and re-dissolve as it moves, leading to a streak. Ensure your sample is fully dissolved before loading and avoid overloading the column.
Q: I can't separate my product from an impurity with a very similar Rf value.
A: This is a common challenge when dealing with isomers or closely related byproducts.[7]
-
Strategy 1: Change Solvent Selectivity. Switch to a different solvent system. The "selectivity" of the eluent can be altered by changing the types of solvents used. Instead of Hexane/EtOAc, try a system based on Dichloromethane/Methanol or Toluene/Ethyl Acetate. These solvents interact differently with your compound and the silica, potentially resolving the overlapping spots.
-
Strategy 2: Flatten the Gradient. Run the column with a very slow, shallow gradient (isocratic or near-isocratic) using the eluent composition that gives the best separation on TLC. This increases the residence time on the column, improving resolution.
-
Strategy 3: Recrystallization. If chromatography fails, recrystallization is an excellent alternative that separates compounds based on differences in solubility rather than polarity.
Troubleshooting Decision Tree
Caption: A decision tree for common purification challenges.
Method Selection Guide: Chromatography vs. Recrystallization
Choosing the right technique is critical for efficiency and purity.
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on differential partitioning between stationary and mobile phases (polarity). | Separation based on differences in solubility in a specific solvent at different temperatures. |
| Best For... | Complex mixtures with multiple components; separating compounds with different polarities.[1][4] | Removing small amounts of impurities from a mostly pure compound; final polishing step.[5] |
| Throughput | Lower; can be time and solvent-intensive.[8] | Higher; suitable for larger scales once a solvent system is identified. |
| Impurity Type | Effective for a wide range of impurities (polar, non-polar). | Most effective when impurities have significantly different solubility profiles than the product. |
| Yield | Can have losses due to irreversible adsorption on silica. | Potential for yield loss in the mother liquor. |
| When to Use | Primary purification of the crude reaction mixture. | After chromatography to obtain a high-purity crystalline solid, or if chromatography fails to separate key impurities. |
References
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Institutes of Health (NIH). Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
How can I purify two different-substituted aromatic compounds?. ResearchGate. Available at: [Link]
-
Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ResearchGate. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]
-
Synthesis of some benzofuranoid compounds. ANU Open Research. Available at: [Link]
-
Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Institutes of Health (NIH). Available at: [Link]
-
Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijptonline.com. Available at: [Link]
-
Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Royal Society of Chemistry. Available at: [Link]
- Method for purification of ketones. Google Patents.
-
Separating ketones from reaction mixture. Reddit. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. ResearchGate. Available at: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Overcoming Side Reactions in the Bromination of Benzofuran Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of benzofuran ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The introduction of a bromine atom onto the benzofuran ketone scaffold is a critical step in the synthesis of many pharmaceutical intermediates and biologically active molecules.[1][2][3] However, the reaction is often plagued by side reactions that can complicate purification, lower yields, and compromise the final product.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our goal is to explain the causality behind these experimental issues and provide robust, field-proven solutions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common problems encountered during the bromination of benzofuran ketones in a question-and-answer format.
Q1: My reaction is producing di- or tri-brominated products instead of the desired mono-brominated compound. How can I improve selectivity?
The Problem: You are observing significant formation of polybrominated species, leading to a complex product mixture and a low yield of the target mono-brominated benzofuran ketone.
The Underlying Chemistry (Causality): The benzofuran ring system is electron-rich and highly activated towards electrophilic aromatic substitution.[4] Once the first bromine atom is introduced, it can, depending on its position, further activate or deactivate the ring towards subsequent bromination. However, the high reactivity of the starting material often means that the rate of the second bromination is competitive with the first, especially if a potent brominating agent like elemental bromine (Br₂) is used in excess or if the reaction is run for too long. The ketone group is deactivating, but the oxygen atom of the furan ring is strongly activating, making the system sensitive.
Solutions & Protocols:
-
Control Stoichiometry and Addition:
-
Precise Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the brominating agent. Carefully measure your reagents.
-
Slow Addition: Add the brominating agent dropwise as a solution at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
-
Choose a Milder Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative to Br₂.[5][6] It is a solid, making it easier to handle, and it generates Br₂ in situ at a low concentration, which significantly suppresses over-bromination.[6]
-
Phenyltrimethylammonium Tribromide (PTT): PTT is another stable, crystalline solid that serves as a mild source of bromine and can improve selectivity.[2]
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Performing the reaction at 0 °C, -20 °C, or even -78 °C can dramatically increase selectivity by slowing down the rate of the second bromination more than the first.
-
Solvent Choice: Solvents like chloroform, carbon tetrachloride, or acetic acid are commonly used.[1][7] In some cases, using a more polar solvent can solvate the electrophile and temper its reactivity. However, this must be evaluated on a case-by-case basis.
-
Comparative Table of Common Brominating Agents
| Reagent | Formula | Phase | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Liquid | High reactivity, inexpensive | Difficult to handle (fumes), low selectivity, promotes over-bromination[6] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easy to handle, provides low Br₂ concentration, high selectivity[5][6] | More expensive than Br₂, can initiate radical reactions |
| Phenyltrimethylammonium Tribromide | C₉H₁₄Br₃N | Solid | Stable, crystalline, easy to handle, selective[2] | Higher molecular weight, less common than NBS |
Protocol: Selective Mono-bromination using NBS
-
Dissolve the benzofuran ketone (1.0 eq.) in a suitable solvent (e.g., chloroform or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in the same solvent.
-
Add the NBS solution to the benzofuran ketone solution dropwise over 30-60 minutes.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.
-
Proceed with a standard aqueous workup and purify the product via column chromatography or recrystallization.
Q2: Bromination is occurring on the benzene ring instead of the furan ring or the α-position of the ketone. How can I control the regioselectivity?
The Problem: You are isolating an isomer where bromine has substituted one of the positions on the fused benzene ring (C4, C5, C6, or C7) instead of the more electron-rich furan ring (typically C2 or C3).
The Underlying Chemistry (Causality): Electrophilic attack on the benzofuran system is governed by the stability of the resulting carbocation intermediate (the sigma complex).[8]
-
Attack at C2: The positive charge can be delocalized onto the benzene ring, which is a favorable benzylic-type stabilization.[8]
-
Attack at C3: The positive charge can be stabilized by the lone pair of electrons on the adjacent furan oxygen.[8] Generally, the furan ring is more activated than the benzene ring. However, steric hindrance and the specific electronic effects of the ketone and other substituents can alter this preference. For instance, a bulky group at C2 may favor attack at C3 or the benzene ring. The presence of strongly activating groups (e.g., -OH, -OCH₃) on the benzene ring can also direct bromination there.[1]
Troubleshooting Workflow for Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Solutions & Protocols:
-
Modify Existing Substituents: If a powerful activating group like a phenol is on the benzene ring, consider protecting it (e.g., as an acetate or methoxy ether) to reduce its directing effect before bromination.
-
Leverage Steric Hindrance: If you desire bromination at a less hindered position, using a bulkier brominating agent might enhance this selectivity.
-
Temperature Control: As with selectivity against polybromination, lowering the temperature often favors the kinetically preferred product, which is typically substitution on the more reactive furan ring.
Q3: My starting material is decomposing, and I'm seeing phenolic byproducts. Is the benzofuran ring opening?
The Problem: You observe low mass recovery, significant charring, or the formation of complex mixtures. Spectroscopic analysis (e.g., NMR) of the crude product suggests the presence of ortho-functionalized phenols, indicating the cleavage of the furan C-O bond.
The Underlying Chemistry (Causality): The benzofuran ring, while aromatic, is susceptible to ring-opening under certain conditions, particularly with strong acids or potent electrophiles.[9][10] The initial electrophilic attack by bromine can form an intermediate that, instead of deprotonating to restore aromaticity, is attacked by a nucleophile (like water or the acid catalyst), leading to cleavage of the C2-O bond.[11] This pathway is more likely with highly activated benzofurans or under harsh, forcing conditions (high temperatures, strong Lewis acids).
Solutions & Protocols:
-
Avoid Strong Lewis Acids: If you are using a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), switch to a milder Brønsted acid (like acetic acid) or perform the reaction without an acid catalyst if possible.[12] NBS often does not require a strong acid catalyst.[13][14]
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can act as a nucleophile in ring-opening pathways.
-
Buffer the Reaction: If HBr is generated in situ and is suspected to be causing decomposition, you can add a non-nucleophilic base, such as sodium bicarbonate or pyridine, to scavenge the acid as it forms.
-
Lower the Temperature: Decomposition pathways often have higher activation energies than the desired bromination. Running the reaction at a lower temperature can significantly minimize ring opening.
Q4: For my benzofuran methyl ketone, bromination is occurring on the methyl group instead of the aromatic ring. How do I control this?
The Problem: You are trying to achieve electrophilic substitution on the benzofuran ring, but are instead getting α-bromination of the ketone, or if you have an alkyl group elsewhere, benzylic bromination.
The Underlying Chemistry (Causality): This is a classic case of competing reaction mechanisms: electrophilic aromatic substitution versus radical or enolate-mediated substitution.
-
Electrophilic Ring Bromination: Occurs under ionic conditions, often facilitated by polar solvents and an electrophilic bromine source (Br⁺). This is the desired pathway for ring functionalization.
-
α-Bromination of Ketones: This reaction can proceed under either acidic or basic conditions via an enol or enolate intermediate, respectively.[15] The enol/enolate is nucleophilic and attacks Br₂.
-
Radical Side-Chain Bromination: This occurs under radical conditions, typically initiated by light (hν) or a radical initiator (like AIBN or benzoyl peroxide) with NBS.[5][16] This pathway selectively brominates allylic or benzylic positions.
Mechanism Control Diagram
Caption: Controlling reaction pathways for ring vs. side-chain bromination.
Solutions & Protocols:
-
To Favor Ring Bromination:
-
Use NBS or Br₂ in a polar solvent like acetic acid or chloroform.
-
Run the reaction in the dark to prevent radical initiation.
-
Avoid radical initiators.
-
-
To Favor α-Bromination of the Ketone:
Frequently Asked Questions (FAQs)
Q: What are the pros and cons of common brominating agents (Br₂, NBS, PTT) for this class of compounds? A: This is summarized in the table in the troubleshooting guide above. In short, Br₂ is potent but non-selective. NBS is the most common choice for controlled, selective mono-bromination due to its ability to maintain a low concentration of active bromine.[5][6] PTT is a good, solid alternative that is also selective and easy to handle.[2]
Q: How do I choose the right solvent for my bromination reaction? A: Solvent choice is critical.
-
Halogenated Solvents (CHCl₃, CCl₄, CH₂Cl₂): Generally inert and good for dissolving both the substrate and reagents like NBS. CCl₄ is often used for radical reactions.
-
Acetic Acid (AcOH): A common choice for electrophilic brominations. It's polar and can facilitate the ionic pathway. However, it can also participate in reactions (e.g., acetoxybromination) or promote decomposition if the substrate is sensitive.[7][17]
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good, relatively inert choice. When starting, chloroform or acetonitrile are often safe initial choices for NBS-mediated electrophilic brominations.
Q: What analytical techniques are best for monitoring the reaction and identifying byproducts? A:
-
Thin Layer Chromatography (TLC): The fastest and most common method for monitoring reaction progress. It allows you to visualize the consumption of starting material and the formation of products and byproducts. Staining with potassium permanganate (KMnO₄) can be helpful as benzofurans are often active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying products in the crude reaction mixture. The mass-to-charge ratio (m/z) will clearly show the isotopic signature of bromine (roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), confirming which peaks correspond to brominated species and how many bromine atoms have been added.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final structure elucidation. They will unambiguously determine the position of the bromine atom and the identity of any side products after purification.
References
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Kwiecien, H., & Baumann, E. (2010). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ChemInform, 35(20).
-
Wójcicka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
- Baciocchi, E., et al. (1975). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (7), 821-824.
-
Khan, I., & Ali, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
- Gorelsky, S. I., & Kantchev, E. A. B. (n.d.).
- Unknown. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Applicable Chemistry.
-
Okuyama, T., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 47(5), 1263-1267. [Link]
- Okuyama, T., Fueno, T., & Furukawa, J. (1969). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan.
-
Organic Chemistry Tutor. (2021, March 25). Bromination of Ketones [Video]. YouTube. [Link]
- University of Glasgow. (n.d.).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Wang, C., et al. (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. Organic Letters, 25(6), 977-982. [Link]
- Unknown. (n.d.). Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram.
- Request PDF. (n.d.). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- Khan, I., & Ali, A. (2024).
- Fujisaki, S., et al. (1989). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry, 54(14), 3423-3427.
- Chen, Y., et al. (2023). Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. RSC Advances, 13(20), 13735-13739.
- Kawase, Y., & Takashima, M. (1961). The Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 34(3), 340-344.
-
Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
- Yorimitsu, H., & Osuka, A. (2018). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms.
-
Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]
- Li, W., et al. (2024).
- Habermann, J., et al. (1998). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (21), 3253-3256.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Derivatization of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Synthetic Utility of a Bifunctional Benzofuran
This compound is a highly valuable intermediate in medicinal chemistry and materials science. Its structure contains two distinct electrophilic sites: a highly reactive α-bromoketone and a less reactive aryl bromide. This bifunctionality allows for sequential and selective derivatization, making it a powerful scaffold for building molecular complexity. The α-bromoketone is an excellent electrophile for nucleophilic substitution (SN2) reactions, while the C5-bromo position is a handle for modern cross-coupling methodologies. This guide will walk you through the optimization of these transformations, starting with the synthesis of the key intermediate itself.
Section 1: Synthesis of the Key Intermediate via α-Bromination
The target compound is typically synthesized by the α-bromination of its precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone. The success of subsequent derivatization steps hinges on the purity and yield of this initial reaction.
Experimental Workflow: α-Bromination
Caption: Workflow for the synthesis of the target α-bromoketone.
Detailed Protocol: Acid-Catalyzed α-Bromination
This protocol is based on well-established methods for the α-halogenation of ketones, which proceeds through an enol intermediate.[1][2]
-
Reaction Setup: In a fume hood, dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone (1.0 eq) in glacial acetic acid (approx. 0.2-0.5 M concentration).
-
Bromine Addition: To the stirred solution, add elemental bromine (Br₂) (1.0 - 1.1 eq) dropwise via a pressure-equalizing dropping funnel. The deep red-brown color of bromine should dissipate as it is consumed. Maintain the reaction temperature below 30°C, using an ice bath if necessary, to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Once complete, slowly pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.
-
Workup: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a cold, dilute solution of sodium thiosulfate to quench any residual bromine. Finally, wash again with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Troubleshooting Guide for α-Bromination
Q1: My reaction is very slow or shows no conversion to the product. What's going wrong?
-
Answer: The rate-determining step for acid-catalyzed halogenation is the formation of the enol intermediate.[2]
-
Causality & Solution: The concentration of the acid catalyst may be insufficient. While acetic acid can serve as both solvent and catalyst, stronger acids like a few drops of HBr can accelerate enolization.[1] However, be cautious, as excess acid can promote side reactions. Ensure your starting material is fully dissolved; poor solubility will impede the reaction. Gentle warming (e.g., to 40-50°C) can also increase the rate, but this must be balanced against the risk of polybromination.
-
Q2: I'm observing multiple spots on my TLC, suggesting polybrominated byproducts. How can I prevent this?
-
Answer: The formation of di- and tri-brominated species is a common issue.
-
Causality & Solution: The monobrominated product is often more reactive towards further bromination than the starting material because the electron-withdrawing bromine atom can increase the acidity of the remaining α-protons. To mitigate this, use a precise stoichiometry of bromine (max 1.05 equivalents). Add the bromine slowly and at a low temperature (0-10°C) to allow the monobromination to complete before significant polybromination occurs.[3] Using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide can sometimes offer better selectivity for monobromination.[4]
-
Q3: I suspect I am getting bromination on the benzofuran ring in addition to the α-position. How can I confirm and avoid this?
-
Answer: The benzofuran ring, particularly if it contains activating groups, can undergo electrophilic aromatic substitution.
-
Causality & Solution: This is more likely under harsh conditions or with certain catalysts. The presence of electron-donating groups on the aryl ring can facilitate this side reaction.[5] To avoid it, stick to milder conditions (lower temperature, no strong Lewis acids). Characterization by ¹H NMR is crucial; look for changes in the aromatic region signals. Mass spectrometry will also reveal products with additional bromine atoms.
-
Section 2: Derivatization via Nucleophilic Substitution (SN2)
The α-bromo position is highly activated towards SN2 displacement by a wide range of nucleophiles, including amines, thiols, azides, and carboxylates.[3][6]
General SN2 Reaction Mechanism
Caption: Generalized SN2 mechanism at the α-carbon.
Note: A generic representation is used in the DOT script. The actual molecule is achiral at the α-carbon.
General Protocol for SN2 Derivatization
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Acetone, DMF, Acetonitrile).
-
Reagent Addition: Add the nucleophile (1.0 - 1.5 eq). If the nucleophile is used as a salt (e.g., sodium azide), it can be added directly. If a neutral nucleophile is used (e.g., a primary amine), a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 eq) is often required to scavenge the HBr byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C). The optimal temperature depends on the nucleophilicity of the attacking species.
-
Monitoring & Workup: Monitor by TLC. Upon completion, the workup typically involves filtering off any inorganic salts, followed by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purification: The final product is purified by column chromatography or recrystallization.
Troubleshooting Guide for SN2 Reactions
Q1: My SN2 reaction is incomplete, even after prolonged reaction times.
-
Answer: Several factors can lead to sluggish reactions.
-
Causality & Solution:
-
Poor Nucleophile: The attacking species may not be nucleophilic enough. Consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide).
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation but leave the nucleophile "naked" and highly reactive. Changing from a solvent like THF to DMF can dramatically increase the rate.
-
Temperature: Many SN2 reactions require thermal energy. Gradually increase the temperature (e.g., to 60°C or 80°C) and monitor for product formation versus decomposition.
-
-
Q2: My main byproduct is an α,β-unsaturated ketone. Why is this happening?
-
Answer: You are observing a competing E2 elimination reaction.
-
Causality & Solution: This occurs when the nucleophile also acts as a strong base, abstracting a proton from the α-carbon instead of attacking it. This is particularly common with bulky or sterically hindered bases/nucleophiles.[2] To favor substitution over elimination, use a less hindered, more nucleophilic reagent if possible. Running the reaction at a lower temperature can also favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.
-
Q3: I am trying to use an amine as a nucleophile and getting a complex mixture of products.
-
Answer: Amines can be tricky due to over-alkylation and side reactions.
-
Causality & Solution: The primary amine product is often more nucleophilic than the starting amine, leading to a second SN2 reaction to form a secondary amine. To avoid this, use a large excess of the starting amine to favor the mono-alkylation product statistically. Alternatively, using a reagent like sodium azide (NaN₃) followed by reduction (e.g., with PPh₃/H₂O or H₂/Pd-C) provides a clean route to primary amines. Also, ensure a base is present to neutralize the HBr formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
-
Data Summary: Recommended Reaction Conditions
| Parameter | α-Bromination (Acid-Catalyzed) | SN2 Derivatization |
| Solvent | Glacial Acetic Acid, Dichloromethane | DMF, Acetonitrile, Acetone, THF |
| Reagent | Br₂ (1.0-1.1 eq) | Nucleophile (1-1.5 eq) |
| Catalyst/Base | HBr (catalytic, optional) | K₂CO₃, Et₃N (if needed) |
| Temperature | 0 - 30 °C | 25 - 80 °C |
| Common Issues | Polybromination, Ring Substitution | Slow reaction, E2 Elimination |
| Key Optimization | Slow addition of Br₂, Temp. control | Solvent choice, Nucleophile strength |
Frequently Asked Questions (FAQs)
-
Q: For the α-bromination, is Br₂ or NBS better?
-
Q: How do I know my α-bromination is complete?
-
A: TLC is the primary method. Use a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, being more non-polar than the starting ketone, will have a higher Rf value. The disappearance of the starting material spot indicates completion.
-
-
Q: Can I perform a Suzuki or Sonogashira reaction on the C5-bromo position?
-
A: Yes, but careful planning is required. The α-bromo position is much more reactive. You should first perform the SN2 derivatization at the α-position and then use the resulting product in a palladium-catalyzed cross-coupling reaction.[8][9] Performing the cross-coupling first would likely fail, as the palladium catalyst and ligands (often phosphines or amines) are nucleophilic and would react with the α-bromoketone.
-
-
Q: My nucleophile is sensitive to acid. How should I run the SN2 reaction?
-
A: The HBr generated during the SN2 reaction will create an acidic environment. You must include a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in your reaction mixture to neutralize the acid as it forms.[7]
-
References
-
Fun, H. K., Aruna Kumar, D. B., & Suchetan, P. A. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2168. [Link]
-
Aruna Kumar, D. B., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o773–o774. [Link]
-
Wrona-Krol, E., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(21), 7258. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Singh, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Cognito. (2024). Nucleophilic Substitution Reactions in Halogenoalkanes. Cognito. [Link]
-
De Kimpe, N., & D'hooghe, M. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3359. [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH₃). Organic Chemistry Revision Sheets. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. cognitoedu.org [cognitoedu.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Profiling for 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone
Prepared by: Senior Application Scientist, Pharmaceutical Development
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the impurity profiling of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. The following content, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies rooted in established scientific principles and regulatory expectations.
Section 1: Understanding Potential Impurities
The first step in any impurity profiling exercise is to understand the potential sources of impurities, which primarily include starting materials, by-products from the synthetic route, and degradation products.[1][2]
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic pathway. A common route involves the bromination of a precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone. This precursor is often synthesized from 5-bromosalicylaldehyde and chloroacetone.[3] Based on this, several process-related impurities can be anticipated.
Causality Behind Impurity Formation:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of starting materials or key intermediates into the final product.
-
By-products: Side reactions, such as over-bromination or alternative cyclization pathways, can generate structurally similar impurities.[4]
-
Reagents: Residual reagents, ligands, or catalysts used in the synthesis may also be present.[1][5]
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Name | Structure | Likely Origin |
| Impurity A: 1-(5-bromo-1-benzofuran-2-yl)ethanone | Precursor | Incomplete α-bromination of the acetyl group. |
| Impurity B: 5-Bromosalicylaldehyde | Starting Material | Unreacted starting material from the formation of the benzofuran core. |
| Impurity C: 2,2-Dibromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone | Over-brominated by-product | Excess brominating agent or prolonged reaction time leading to double bromination on the α-carbon.[4] |
| Impurity D: 1-(1-Benzofuran-2-yl)ethanone | Des-bromo impurity | Presence of des-bromo starting material (salicylaldehyde) in the initial steps. |
| Impurity E: 1-(5,7-Dibromo-1-benzofuran-2-yl)ethanone | Ring-brominated by-product | Harsh bromination conditions causing electrophilic substitution on the electron-rich benzofuran ring.[4] |
Q2: What types of degradation impurities might I encounter?
A2: Degradation impurities can form during manufacturing, storage, or handling due to exposure to stress conditions like heat, light, humidity, or pH extremes.[2] For an α-haloketone like the target compound, hydrolysis is a primary degradation pathway.
Mechanistic Insight: The carbon-bromine bond in the acetyl group is susceptible to nucleophilic attack, particularly by water, leading to the formation of a hydroxylated species and hydrobromic acid. The acidic environment created can further catalyze the degradation of other molecules.
Section 2: Analytical Method Development & Troubleshooting
A robust analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is the cornerstone of accurate impurity profiling.[6]
Q3: I am starting my HPLC method development. What is a good set of initial conditions to screen for impurities?
A3: A systematic approach is crucial. Start with a broad gradient to elute all potential impurities and the active pharmaceutical ingredient (API). A C18 column is a versatile starting point due to its wide applicability for moderately polar compounds.[7]
Experimental Rationale: The goal of the initial screening is not perfect separation, but to understand the retention behavior of the API and its impurities. A gradient method ensures that both highly polar and non-polar impurities are eluted within a reasonable time, providing a complete picture of the sample.[6]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good starting point for compounds of moderate polarity.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of acidic/basic analytes and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. | A wide gradient ensures elution of a broad range of impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times and can improve peak shape. |
| Detector | Photodiode Array (PDA) or UV Detector | Set at a wavelength that provides good response for the API and impurities (e.g., 254 nm or λmax).[7] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Workflow for HPLC Method Development
Q4: I'm seeing poor peak shape (tailing) for my main API peak. What are the likely causes and how can I fix it?
A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: If your compound has basic functional groups, they can interact with residual acidic silanols on the silica-based C18 column. Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic or phosphoric acid) to keep these groups protonated and minimize secondary interactions.[6]
-
Reduce Sample Overload: Inject a lower concentration of your sample. Overloading the column is a frequent cause of fronting or tailing peaks.
-
Consider a Different Column: If pH adjustment doesn't work, try a column with end-capping or a different stationary phase (e.g., a Phenyl-Hexyl column) to offer alternative selectivity and reduce silanol interactions.
-
Increase Column Temperature: Raising the temperature (e.g., to 35-40 °C) can improve mass transfer and reduce peak tailing, though it may also alter selectivity.
Q5: Two of my impurity peaks are co-eluting. How can I improve the resolution between them?
A5: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system.
Troubleshooting Steps:
-
Modify the Organic Modifier: This is often the most effective way to change selectivity. If you are using acetonitrile, try substituting it with methanol or using a combination of both. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter the elution order.[6]
-
Adjust the Gradient Slope: Make the gradient shallower around the elution time of the co-eluting peaks. A slower increase in the organic modifier percentage gives the analytes more time to interact with the stationary phase, often improving separation.
-
Change the Mobile Phase pH: A small change in pH can dramatically affect the retention of ionizable impurities, leading to improved separation.
-
Try a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step. A column with a different chemistry (e.g., Phenyl, Cyano, or a C8) will provide a different selectivity and likely resolve the peaks.[6]
Section 3: Impurity Identification and Characterization
Once impurities are detected and separated, those exceeding the identification threshold must be structurally characterized.[1][8]
Q6: I have an unknown impurity peak that is above the reporting threshold. What is the standard workflow for identifying it?
A6: A multi-step, systematic approach using hyphenated techniques is the industry standard. The goal is to gather orthogonal data points to confidently propose a structure.
Workflow for Unknown Impurity Identification
Explanation of the Workflow:
-
LC-MS Analysis: The first step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the impurity, which is a critical piece of information. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula.[9][10]
-
MS/MS Fragmentation: Performing tandem MS (MS/MS) on the impurity's molecular ion will cause it to fragment. These fragments provide clues about the molecule's substructures. By comparing the fragmentation pattern to that of the API, you can often determine how the impurity is structurally related (e.g., loss of a bromine atom, addition of a hydroxyl group).
-
Forced Degradation Studies: To determine if the impurity is a degradant, perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic). If the peak appears or grows under specific stress conditions, it helps confirm its identity as a degradation product and provides clues to its structure.[11]
-
Isolation and NMR: If the structure cannot be determined by MS alone, the impurity must be isolated using techniques like preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation.[11]
Section 4: Regulatory Context and Reporting
All impurity profiling work must be conducted and documented within the framework of regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).
Q7: What are the ICH thresholds I need to be aware of for my impurities?
A7: The ICH Q3A(R2) guideline provides specific thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] These thresholds are based on the maximum daily dose (MDD) of the drug.
Table 3: ICH Q3A(R2) Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake. (Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2))[1][12]
Definitions:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Below this level, impurities are generally not required to be reported.[8]
-
Identification Threshold: The level at which an impurity's structure must be determined.[8]
-
Qualification Threshold: The level at which an impurity, due to its concentration, must be assessed for its biological safety.[8]
Q8: What is the difference between a "specified" and an "unspecified" impurity in my final specification?
A8: This classification is a key part of the final control strategy for the drug substance.
-
Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. Specified impurities can be identified or unidentified. They are typically impurities known to be present in typical batches and are controlled for safety and quality.
-
Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed on the specification. Per ICH Q3A(R2), the limit for any single unspecified impurity is typically no more than the identification threshold.[1][9]
The decision to specify an impurity is based on its observed levels in manufacturing batches and its potential toxicological impact.
References
-
1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC - NIH. National Institutes of Health. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
-
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC - NIH. National Institutes of Health. [Link]
-
Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. ACS Publications. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]
-
Method Development for Drug Impurity Profiling: Part 1 | LCGC International. LCGC International. [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Institutes of Health. [Link]
-
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharmaceuticals. [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]
-
Identifying Unexpected Impurities In Drug Products. Nelson Labs. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]
-
(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
ICH Q3BR Guideline Impurities in New Drug Products. IKEV. [Link]
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bedaquiline Des-Bromo Impurity. SynZeal. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]
-
Forced degradation and impurity profiling. ScienceDirect. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biomedres.us [biomedres.us]
- 3. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. library.dphen1.com [library.dphen1.com]
- 12. youtube.com [youtube.com]
Technical Support Center: "2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone" Degradation Pathways
Welcome to the technical support center for "2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential degradation pathways and offer practical solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability & Storage
Question: I am working with "this compound" for the first time. What are the primary stability concerns, and how should I properly store this compound?
Answer: As a Senior Application Scientist, my experience with poly-halogenated aromatic ketones indicates that "this compound" is susceptible to several degradation pathways due to its chemical structure. The primary points of instability are the α-bromo ketone functional group and the brominated benzofuran ring.
Key stability concerns include:
-
Hydrolysis: The α-bromo ketone is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding α-hydroxy ketone. This reaction can be catalyzed by both acidic and basic conditions.
-
Photodegradation: The benzofuran ring system, an aromatic heterocycle, can absorb UV light, potentially leading to photolytic cleavage of the C-Br bonds or even ring-opening.
-
Thermal Degradation: At elevated temperatures, halogenated organic compounds can undergo dehalogenation or decomposition.
Recommended Storage Conditions:
To minimize degradation, store "this compound" in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advised.
Understanding Potential Degradation Pathways
Question: What are the likely degradation products of "this compound" under common laboratory conditions?
Answer: Based on the chemical functionalities present in the molecule, we can predict several major degradation pathways. A forced degradation study is the definitive way to identify these products experimentally.
Plausible Degradation Pathways:
-
Hydrolytic Degradation:
-
Neutral/Acidic/Basic Conditions: The most probable degradation product is the hydrolysis of the α-bromo ketone to form 1-(5-bromo-1-benzofuran-2-yl)-2-hydroxy-1-ethanone . This occurs via a nucleophilic substitution of the bromide ion by a water molecule or hydroxide ion.
-
-
Photodegradation:
-
UV/Visible Light Exposure: Photolytic cleavage of the carbon-bromine bonds is a likely outcome. This could lead to the formation of mono-de-brominated species such as 2-bromo-1-(1-benzofuran-2-yl)-1-ethanone or 1-(5-bromo-1-benzofuran-2-yl)-1-ethanone . Further degradation could lead to the fully de-brominated 1-(1-benzofuran-2-yl)-1-ethanone . Photolytic degradation of brominated flame retardants has been shown to produce polybrominated dibenzofurans (PBDFs), suggesting the potential for complex photoproducts.[1][2]
-
-
Oxidative Degradation:
-
Exposure to Oxidizing Agents (e.g., H₂O₂): The benzofuran ring may be susceptible to oxidative cleavage. This could result in the formation of more complex degradation products, potentially involving the opening of the furan ring to form phenolic derivatives.
-
-
Thermal Degradation:
The following diagram illustrates the most probable primary degradation pathways:
Caption: General workflow for a forced degradation study.
Detailed Protocol:
1. Preparation of Stock Solution:
-
Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1 v/v). [6] 2. Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution) should be prepared and analyzed alongside the stressed samples.
| Stress Condition | Suggested Protocol | Rationale & Key Considerations |
| Acid Hydrolysis | Mix equal volumes of stock solution and 1 M HCl. Incubate at 60°C for 24-48 hours. | The α-bromo ketone is susceptible to acid-catalyzed hydrolysis. [7][8]Elevated temperature may be required to achieve sufficient degradation. Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature for 2-8 hours. | Base-catalyzed hydrolysis is typically faster than acid-catalyzed. Monitor closely to avoid excessive degradation. Neutralize with an equivalent amount of acid before analysis. |
| Oxidative Degradation | Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature for 24 hours. | Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. [9] |
| Thermal Degradation | Store the solid compound in an oven at 80°C for 48-72 hours. Dissolve in the initial solvent before analysis. | Evaluates the stability of the compound in the solid state at elevated temperatures. |
| Photodegradation | Expose the stock solution in a quartz cuvette to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). | Assesses the compound's sensitivity to light. A control sample should be wrapped in aluminum foil to exclude light. |
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples and the control sample using a stability-indicating HPLC method.
Analytical Method Troubleshooting
Question: I am developing an HPLC-UV/MS method to analyze the degradation of "this compound" and I'm facing issues with peak shape and sensitivity. What do you recommend?
Answer: Analyzing halogenated compounds can present unique challenges. Here is a troubleshooting guide tailored to your needs.
HPLC Troubleshooting Guide for Halogenated Aromatic Compounds:
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a highly deactivated, end-capped C18 column. - Consider a column with a phenyl or pentafluorophenyl (PFP) stationary phase, which can have favorable interactions with aromatic and halogenated compounds. [10][11][12][13][14] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For neutral compounds, a pH between 3 and 7 is generally suitable. |
| Poor Resolution | - Inadequate separation between the parent compound and degradation products. | - Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities. |
| Low MS Sensitivity | - Poor ionization in the MS source. - Formation of multiple adducts. | - Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature). - For electrospray ionization (ESI), ensure the mobile phase contains a suitable additive to promote ionization (e.g., 0.1% formic acid for positive mode, 0.1% ammonia for negative mode). - To control adduct formation (e.g., [M+Na]⁺, [M+K]⁺), consider adding a low concentration of a salt of the desired adduct to the mobile phase (e.g., 0.1 mM sodium acetate for consistent [M+Na]⁺ formation). [15] |
| Shifting Retention Times | - Column temperature fluctuations. - Mobile phase composition changes. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. Cover solvent reservoirs to prevent evaporation of the more volatile organic component. |
Recommended Starting HPLC-UV/MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the parent compound).
-
MS Detection: ESI in positive and negative modes to identify the molecular ions of the parent and degradation products.
By implementing these strategies, you can develop a robust and reliable stability-indicating method for "this compound" and gain a thorough understanding of its degradation profile.
References
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Chemical Engineering Transactions.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube.
- Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst.
- On the combustion and photolytic degradation products of some bromin
- Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.
- Schultz, S., et al. (2014). Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1.
- Song, X., et al. (2024). Batch synthesis of 2,4,6-trinitro-3-bromoanisole and its thermolysis and combustion performance. Propellants, Explosives, Pyrotechnics.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Hell-Volhard-Zelinskii Reaction. Chemistry LibreTexts.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn.
- Al-Attar, A. M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 1039-1047.
- Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- LCMS Troubleshooting: 14 Best Practices for Labor
- HPLC Column Selection Guide. Linklab.
- HOW TO APPROACH A FORCED DEGRAD
- Tissot, Y., et al. (1997). Photodegradation of polychlorinated dioxins and dibenzofurans adsorbed to fly ash. Environmental Science & Technology, 31(6), 1733-1737.
- EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Synthetic Access to Arom
- Preparation method of 4-bromoanisole.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM.
- HPLC Column Selection. (2013, May 1).
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-274.
- Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radi
- 2-Bromo-1-phenylethanone.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Uptake, Elimination and Metabolism of Bromin
- HPLC Column Selection Guide. Chromtech.
- Phenacyl bromide. Wikipedia.
- Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. EPA.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- LC Troubleshooting: The Basics. (2005, November 1).
- Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Cheméo.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 4. cetjournal.it [cetjournal.it]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. linklab.gr [linklab.gr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
